4-Benzyloxyphenylisocyanide 4-Benzyloxyphenylisocyanide
Brand Name: Vulcanchem
CAS No.: 356533-74-9
VCID: VC5056043
InChI: InChI=1S/C14H11NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2
SMILES: [C-]#[N+]C1=CC=C(C=C1)OCC2=CC=CC=C2
Molecular Formula: C14H11NO
Molecular Weight: 209.248

4-Benzyloxyphenylisocyanide

CAS No.: 356533-74-9

Cat. No.: VC5056043

Molecular Formula: C14H11NO

Molecular Weight: 209.248

* For research use only. Not for human or veterinary use.

4-Benzyloxyphenylisocyanide - 356533-74-9

Specification

CAS No. 356533-74-9
Molecular Formula C14H11NO
Molecular Weight 209.248
IUPAC Name 1-isocyano-4-phenylmethoxybenzene
Standard InChI InChI=1S/C14H11NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2
Standard InChI Key MOIWVJYGBWLIEW-UHFFFAOYSA-N
SMILES [C-]#[N+]C1=CC=C(C=C1)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular structure of 4-benzyloxyphenylisocyanide comprises a benzene ring substituted at the para position with a benzyloxy group (–OCH₂C₆H₅) and an isocyanide group (–NC). The isocyanide’s linear geometry (bond angle ≈ 180° at the N≡C–R moiety) contributes to its reactivity in nucleophilic additions. The benzyloxy group introduces steric bulk and enhances solubility in nonpolar solvents, while the aromatic system enables π-π stacking interactions .

Spectroscopic and Computational Data

  • SMILES: [C-]#[N+]C1=CC=C(C=C1)OCC2=CC=CC=C2

  • InChIKey: MOIWVJYGBWLIEW-UHFFFAOYSA-N

  • Molecular Formula: C₁₄H₁₁NO

  • 3D Conformation: Density functional theory (DFT) calculations predict a twisted conformation due to steric hindrance between the benzyloxy and isocyanide groups, reducing planarity .

Crystallographic Insights

While single-crystal X-ray data for 4-benzyloxyphenylisocyanide remains unpublished, analogous isocyanides exhibit monoclinic or orthorhombic packing with intermolecular contacts dominated by van der Waals interactions .

Synthesis and Reaction Mechanisms

Classical Synthetic Routes

4-Benzyloxyphenylisocyanide is typically synthesized via the Hofmann isocyanide synthesis, involving the reaction of 4-benzyloxyaniline with chloroform under strongly basic conditions (e.g., KOH/EtOH):

4-Benzyloxyaniline+CHCl3+3KOH4-Benzyloxyphenylisocyanide+3KCl+3H2O\text{4-Benzyloxyaniline} + \text{CHCl}_3 + 3\text{KOH} \rightarrow \text{4-Benzyloxyphenylisocyanide} + 3\text{KCl} + 3\text{H}_2\text{O}

This method yields moderate quantities (40–60%) and requires careful purification to remove residual amines .

Multicomponent Reactions (MCRs)

The compound is a key reagent in the Ugi four-component reaction (Ugi-4CR), which combines aldehydes, amines, carboxylic acids, and isocyanides to form α-acylaminocarboxamides . For example, in the synthesis of carfentanil analogs, 4-benzyloxyphenylisocyanide facilitates the formation of peptidomimetic scaffolds :

Aldehyde+Amine+Carboxylic Acid+4-Benzyloxyphenylisocyanideα-Acylaminocarboxamide\text{Aldehyde} + \text{Amine} + \text{Carboxylic Acid} + \text{4-Benzyloxyphenylisocyanide} \rightarrow \text{α-Acylaminocarboxamide}

The reaction proceeds via an imine intermediate, followed by nucleophilic attack by the isocyanide and subsequent Mumm rearrangement .

Applications in Materials Science and Medicinal Chemistry

Supramolecular Self-Assembly

Recent studies demonstrate that 4-benzyloxyphenylisocyanide derivatives self-assemble into helical macrocycles on graphite surfaces. Atomic force microscopy (AFM) reveals 1D stripe-like domains stabilized by trityl group interactions, mimicking "molecular Velcro" . These structures exhibit chiral optical properties and potential in organic electronics .

Biopolymer-Catalyzed Systems

In green chemistry, agar–agar gel-supported piperazine catalysts utilize 4-benzyloxyphenylisocyanide for the synthesis of N-aryl dihydropyridines (DHPs). This method achieves 18 novel DHPs with anticancer activity, highlighting the compound’s role in sustainable drug discovery .

Future Perspectives

  • Drug Discovery: Expanding Ugi-4CR libraries for kinase inhibitors or GPCR modulators.

  • Nanomaterials: Engineering helicene macrocycles with tailored optoelectronic properties .

  • Catalysis: Developing chiral variants for asymmetric synthesis .

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